![molecular formula C5H3ClN4 B1590318 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 76044-36-5](/img/structure/B1590318.png)
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that contains both triazole and pyrimidine rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorine atom at the 5-position of the triazole ring enhances its reactivity and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been known to target cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine may affect various biochemical pathways. For instance, similar compounds have been found to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Result of Action
Similar compounds have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Action Environment
It is known that factors such as temperature, ph, and presence of other compounds can affect the action of similar compounds .
Biochemical Analysis
Cellular Effects
Compounds with similar structures have shown cytotoxic activities against various cell lines .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine in animal models have not been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions using iron (III) chloride . The reaction proceeds at room temperature by simply mixing the reagents in a mortar, followed by water extraction and recrystallization . Another method involves the oxidative cyclization of aldehyde pyrimidinylhydrazones using hypervalent iodine (IBD), followed by a Dimroth rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole and pyrimidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
Medicinal Chemistry: Adenosine Receptor Antagonists
One of the primary applications of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is in the development of adenosine receptor antagonists. These receptors play crucial roles in various physiological processes and are implicated in multiple diseases.
- Adenosine Receptor Targeting : The compound has been utilized to synthesize derivatives that exhibit selective binding to different subtypes of adenosine receptors (A1, A2A, A2B, and A3). For instance, studies have shown that modifications at the 5 position can significantly alter the affinity and selectivity for these receptors, making it a valuable scaffold for designing therapeutic agents targeting conditions such as neurodegeneration, cancer immunotherapy, and inflammatory diseases .
- Case Study : A series of compounds derived from this scaffold were evaluated for their binding affinities at various adenosine receptor subtypes. Notably, certain derivatives demonstrated dual activity against both A2A and A3 receptors, suggesting their potential in treating conditions like pain and glaucoma .
Antiviral Applications
Recent research has highlighted the potential of this compound derivatives in antiviral therapies.
- Influenza Virus Inhibition : Novel compounds based on this scaffold have been synthesized to target the PA-PB1 interface of the influenza A virus polymerase. These compounds disrupt critical protein-protein interactions necessary for viral replication. Molecular docking studies have rationalized their binding mechanisms within viral proteins, demonstrating promising antiviral activity .
- Case Study : One study reported that specific derivatives effectively inhibited the RNA-dependent RNA polymerase (RdRP) activity of the influenza virus by disrupting heterodimerization between PA and PB1 subunits. This approach represents a novel strategy for developing antiviral agents against influenza .
Herbicidal Applications
Another significant application of this compound lies in agricultural chemistry as a herbicide.
- Selective Herbicides : Compounds derived from this scaffold have been patented as pre- and post-emergence herbicides. They exhibit selective action against certain weed species while being safe for crops. The specificity is attributed to their ability to interfere with plant metabolic pathways crucial for weed survival .
- Case Study : Research has demonstrated that alkoxy-substituted derivatives of this compound show effective herbicidal properties in field trials. Their mechanism involves inhibiting key enzymatic processes in target weeds while minimizing impact on non-target plants .
Comparison with Similar Compounds
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound has a similar triazole-pyrimidine structure but lacks the chlorine atom at the 5-position.
Pyrazolo[3,4-d]pyrimidine: This compound features a pyrazole ring fused to a pyrimidine ring and is known for its anticancer and kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a similar triazole-pyrimidine structure but with a different fusion pattern.
The uniqueness of this compound lies in the presence of the chlorine atom, which enhances its reactivity and biological properties compared to its non-chlorinated analogs.
Biological Activity
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as triazolopyrimidines. The synthesis of this compound typically involves the cyclization of hydrazones with appropriate reagents under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, with modifications at different positions of the triazole and pyrimidine rings influencing biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Cell Line Studies : A series of derivatives were tested against human cancer cell lines such as MGC-803 (gastric), HCT-116 (colorectal), and MCF-7 (breast). One notable derivative exhibited IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7, indicating potent antiproliferative effects superior to the standard drug 5-FU .
- Mechanisms of Action : The compound has been shown to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells. It operates through the inhibition of key signaling pathways such as ERK and AKT, leading to decreased phosphorylation levels of critical proteins involved in cell proliferation .
Antimicrobial Activity
Research has also indicated that triazolo[1,5-c]pyrimidines possess significant antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi. For example:
- In Vitro Studies : Several derivatives were evaluated for their antibacterial activity against common pathogens. The results showed that some compounds exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Case Study 1: Anticancer Efficacy
A study conducted on a new series of triazolo[1,5-c]pyrimidine derivatives revealed that modifications at the C-5 position significantly enhanced anticancer activity. Among these derivatives, one compound demonstrated an IC50 value of 6.1 μM against HT-1080 (fibrosarcoma) cells . The study suggested that structural modifications could optimize therapeutic efficacy.
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of various substituted triazolo[1,5-c]pyrimidines against Chagas disease and leishmaniasis pathogens. The findings indicated that certain metal complexes formed with these ligands showed enhanced activity against these neglected tropical diseases .
Table 1: Antiproliferative Activities of Selected Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
H12 | MGC-803 | 9.47 |
H12 | HCT-116 | 9.58 |
H12 | MCF-7 | 13.1 |
Compound X | HT-1080 | 6.1 |
Compound Y | Bel-7402 | 12.3 |
Table 2: Antimicrobial Activity Against Selected Pathogens
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 10 |
Compound C | C. albicans | 20 |
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBOZQIEVLAEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N2C1=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504111 | |
Record name | 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76044-36-5 | |
Record name | 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76044-36-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.